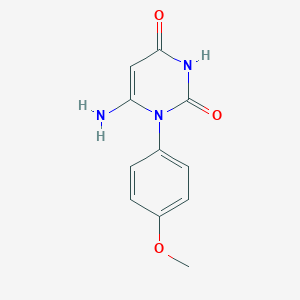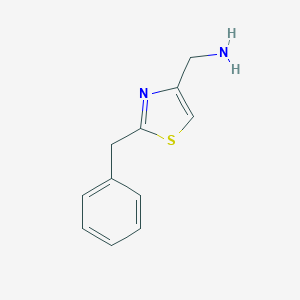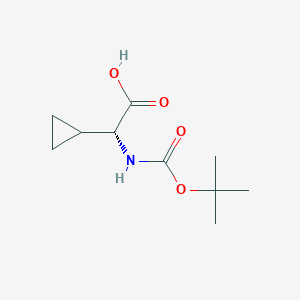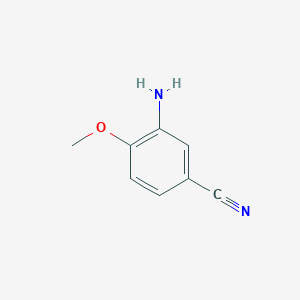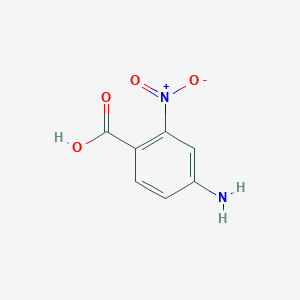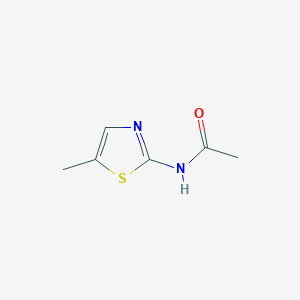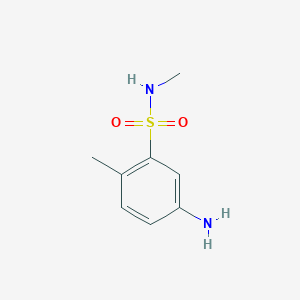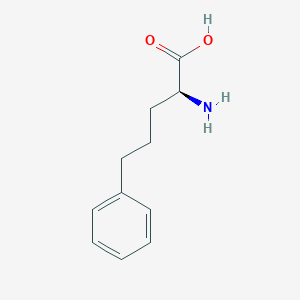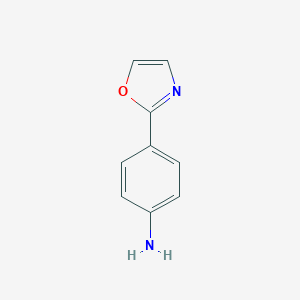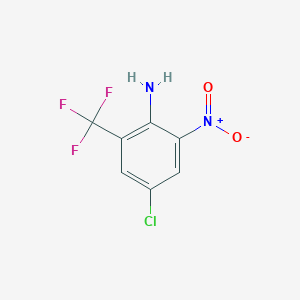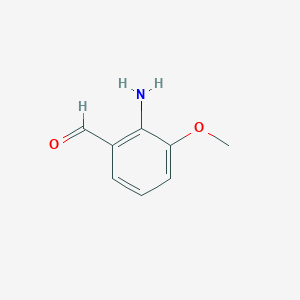
2-アミノ-3-メトキシベンズアルデヒド
概要
説明
2-Amino-3-methoxybenzaldehyde, also known as C8H9NO2, is a unique chemical provided to early discovery researchers . It has a molecular weight of 151.16 .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-methoxybenzaldehyde is represented by the SMILES string O=CC1=CC=CC(OC)=C1N . This indicates the presence of an aldehyde group (O=CC), a methoxy group (OC), and an amino group (N) on a benzene ring (C1=CC=CC=C1).科学的研究の応用
シッフ塩基配位子の合成
2-アミノ-3-メトキシベンズアルデヒド: は、シッフ塩基配位子の合成における重要な前駆体です。これらの配位子は、カルボニル化合物(アルデヒドなど)とアミンとの縮合反応によって生成されます。 シッフ塩基配位子は、遷移金属との多様な配位化学で知られており、生物活性が高い錯体を形成します .
抗菌作用
2-アミノ-3-メトキシベンズアルデヒドを用いて合成されたシッフ塩基配位子から誘導された金属錯体は、顕著な抗菌特性を示します。 これらの錯体は、さまざまな細菌や真菌病原体に対する抗菌剤としての潜在的な用途について研究されてきました .
抗酸化特性
2-アミノ-3-メトキシベンズアルデヒドの縮合によって得られた大環状シッフ塩基配位子の抗酸化活性について研究が行われています。 これらの研究は、配位子のフリーラジカル捕捉能力と、酸化ストレス関連疾患の予防における潜在的な用途を理解するために重要です .
触媒活性
2-アミノ-3-メトキシベンズアルデヒドを含むシッフ塩基錯体は、その触媒活性について調査されています。 これらの錯体は、さまざまな化学反応を触媒することができ、これは工業プロセスや合成有機化学において価値があります .
抗がん化学療法
2-アミノ-3-メトキシベンズアルデヒドを用いて合成されたシッフ塩基配位子とその金属錯体は、その抗がん特性について研究されています。 これらの化合物は、正常細胞へのダメージを最小限に抑えながら、がん細胞を標的とする化学療法への応用で有望な結果を示しています .
材料化学
2-アミノ-3-メトキシベンズアルデヒドから誘導されたシッフ塩基配位子の独特な電子特性と立体特性により、材料化学における用途に適しています。 これらは、潜在的な産業用途を持つ新素材の開発に使用されています .
配位化学
2-アミノ-3-メトキシベンズアルデヒドから合成されたシッフ塩基配位子の柔軟性により、金属との多様な配位様式が可能になります。 この柔軟性は、配位化学において特定の特性を持つ錯体を生成する上で有益です .
初期発見研究
シグマアルドリッチは、初期発見研究者に2-アミノ-3-メトキシベンズアルデヒドを提供しています。 これは、初期段階の研究における新規化合物の同定と合成に使用される独自の化学物質コレクションの一部です .
作用機序
Target of Action
It is known that schiff bases, which can be synthesized from 2-amino-3-methoxybenzaldehyde, have been used in the development of metallodrugs with antimicrobial and anticancer applications .
Mode of Action
It’s known that schiff bases, derived from 2-amino-3-methoxybenzaldehyde, can chelate metals, which is a key aspect of their biological activity .
Biochemical Pathways
It’s known that redox-active benzaldehydes, which include 2-amino-3-methoxybenzaldehyde, can disrupt cellular antioxidation systems .
特性
IUPAC Name |
2-amino-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIYDPBHVKDDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553471 | |
| Record name | 2-Amino-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70127-96-7 | |
| Record name | 2-Amino-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-amino-3-methoxybenzaldehyde utilized in the synthesis of ruthenium complexes?
A1: 2-Amino-3-methoxybenzaldehyde serves as a crucial building block in synthesizing polydentate ligands that can bind to ruthenium. The process involves a series of reactions:
Q2: Does the structure of the synthesized ligand impact the properties of the resulting ruthenium complex?
A2: Yes, the structure of the ligand significantly influences the properties of the ruthenium complex. For instance, the presence of two electron-donating anionic ligands leads to the formation of a Ru(III) complex, confirmed by its paramagnetic behavior observed in NMR studies []. Furthermore, the electronic absorption and redox properties of the complexes are directly related to the anionic character of the 8-hydroxyquinoline moieties within the ligands []. This highlights the importance of ligand design in tuning the properties and potential applications of the resulting metal complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


